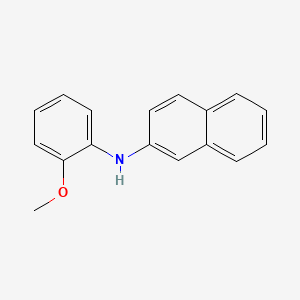

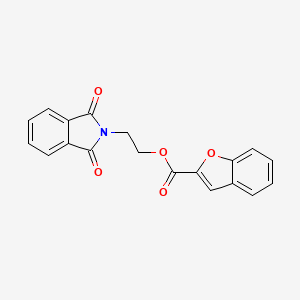

(2-methoxyphenyl)2-naphthylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2-methoxyphenyl)2-naphthylamine and related compounds involves several key steps. For example, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a closely related compound, includes Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis (Hiyama et al., 1990). Another example is the practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution, involving intramolecular Friedel-Crafts reaction and catalytic hydrogenation (Yanagi et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray crystallography. For instance, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have provided insights into crystal and molecular structures, revealing disorder throughout the molecule and weak intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes a range of reactions, such as nucleophilic aromatic substitution, which can lead to the synthesis of various functionalized compounds. For example, the methoxy group in 1-methoxy-2-(diphenylphosphinyl)naphthalene can be replaced with different nucleophiles, providing a route to diphenyl(1-substituted-2-naphthyl)phosphines (Hattori et al., 1994).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various applications. The crystal conformations and molecular packing of related compounds, like (S)-2-methoxy-2-(9-phenanthryl)propanoic acid, have been studied to understand their crystallization behavior and the contribution of specific interactions, such as T-shaped aromatic CH⋯π interactions (Ichikawa et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to the application of this compound derivatives. The electrochemical synthesis and study of related polymeric materials, such as poly(5-amino 1-naphthol) films, provide insights into the electropolymerization processes and the role of different functional groups in polymer properties (Pham et al., 1994).

Mécanisme D'action

2-Naphthylamine is found in cigarette smoke and suspected to contribute to the development of bladder cancer . It is activated in the liver but quickly deactivated by conjugation to glucuronic acid. In the bladder, glucuronidase re-activates it by deconjugation, which leads to the development of bladder cancer .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)naphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-19-17-9-5-4-8-16(17)18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCZABVFVATEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)

![4-[(7-methyl-2-naphthyl)sulfonyl]morpholine](/img/structure/B5640723.png)

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)

![5-{2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5640738.png)

![(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5640742.png)

![1-{[4-(2-carboxyvinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5640745.png)

![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)

![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)

![ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)

![7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)